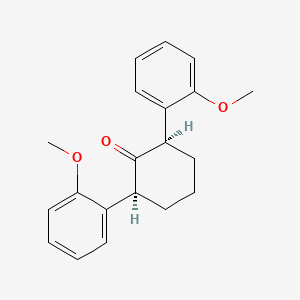
(2R,6S)-2,6-bis(2-methoxyphenyl)cyclohexan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,6S)-2,6-bis(2-methoxyphenyl)cyclohexan-1-one is a chiral compound characterized by the presence of two methoxyphenyl groups attached to a cyclohexanone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,6S)-2,6-bis(2-methoxyphenyl)cyclohexan-1-one typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the reaction of 2-methoxybenzaldehyde with cyclohexanone in the presence of a chiral catalyst, such as a chiral amine or a metal complex. The reaction is carried out under controlled temperature and pressure conditions to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the consistent production of high-quality material.
化学反応の分析
Types of Reactions
(2R,6S)-2,6-bis(2-methoxyphenyl)cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic compounds.
Reduction: The carbonyl group in the cyclohexanone ring can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted cyclohexanone derivatives.
科学的研究の応用
(2R,6S)-2,6-bis(2-methoxyphenyl)cyclohexan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and catalysts.
作用機序
The mechanism by which (2R,6S)-2,6-bis(2-methoxyphenyl)cyclohexan-1-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, such as enzymes and receptors, to modulate biological processes. Further research is needed to elucidate the exact mechanisms involved.
類似化合物との比較
Similar Compounds
- (2R,3R)-2-(3,4-dihydroxyphenyl)chroman-3-yl-3,4,5-trihydroxy benzoate
- Cinnamtannin-B
- Gallocatechin gallate
Uniqueness
(2R,6S)-2,6-bis(2-methoxyphenyl)cyclohexan-1-one is unique due to its specific stereochemistry and the presence of two methoxyphenyl groups. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.
特性
CAS番号 |
88097-08-9 |
|---|---|
分子式 |
C20H22O3 |
分子量 |
310.4 g/mol |
IUPAC名 |
(2R,6S)-2,6-bis(2-methoxyphenyl)cyclohexan-1-one |
InChI |
InChI=1S/C20H22O3/c1-22-18-12-5-3-8-14(18)16-10-7-11-17(20(16)21)15-9-4-6-13-19(15)23-2/h3-6,8-9,12-13,16-17H,7,10-11H2,1-2H3/t16-,17+ |
InChIキー |
DPAFQTHUZPPTBB-CALCHBBNSA-N |
異性体SMILES |
COC1=CC=CC=C1[C@H]2CCC[C@H](C2=O)C3=CC=CC=C3OC |
正規SMILES |
COC1=CC=CC=C1C2CCCC(C2=O)C3=CC=CC=C3OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


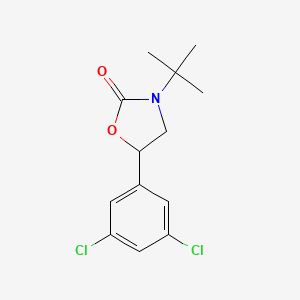
![(1-Hydroxyethyl)[2-(naphthalen-2-yl)ethoxy]oxophosphanium](/img/structure/B14401858.png)
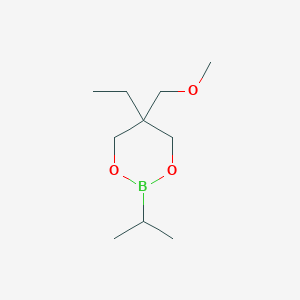
amino}ethane-1-sulfonic acid](/img/structure/B14401869.png)
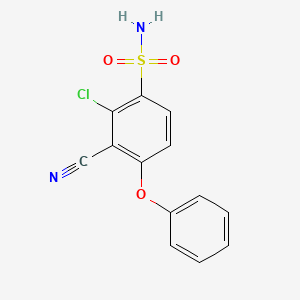
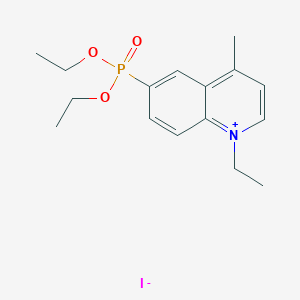
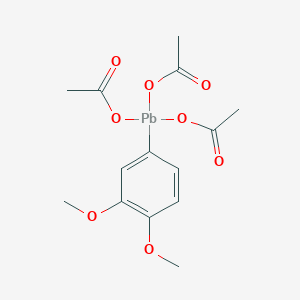
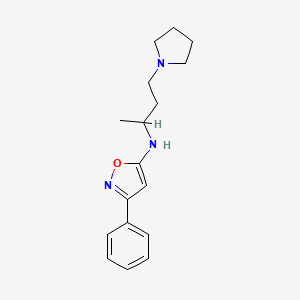
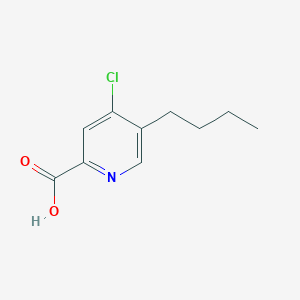
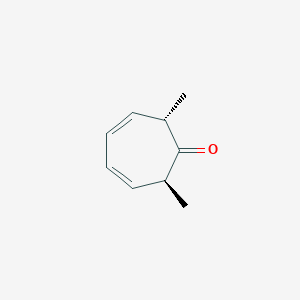
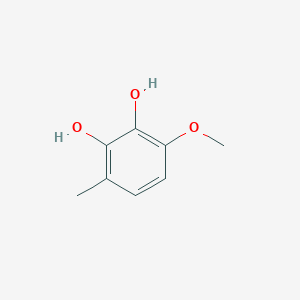
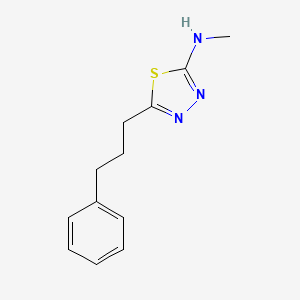

![8,8-Dimethyl-1-azabicyclo[5.2.0]nonan-9-one](/img/structure/B14401939.png)
